1-(1-甲基哌啶-4-基)吡咯烷-2-羧酸

描述

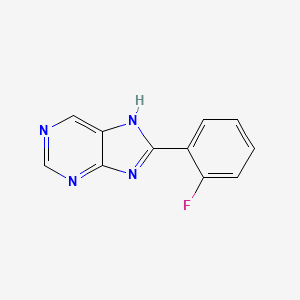

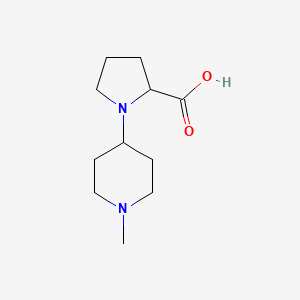

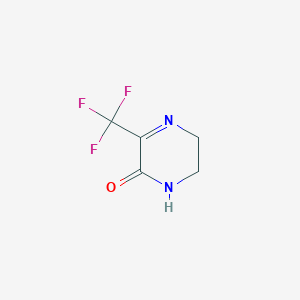

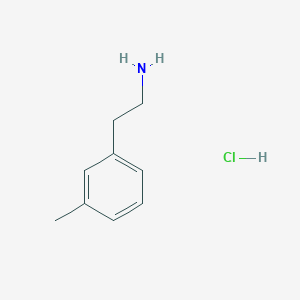

“1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is an organic compound that belongs to the class of oligopeptides . It is also known as L-Proline, 1-(1-methyl-4-piperidinyl)- . The molecular formula of this compound is C11H20N2O2 and it has a molecular weight of 212.29 .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

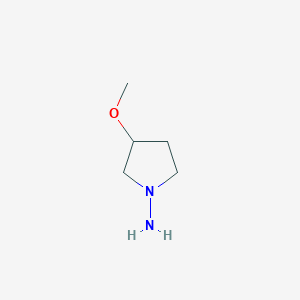

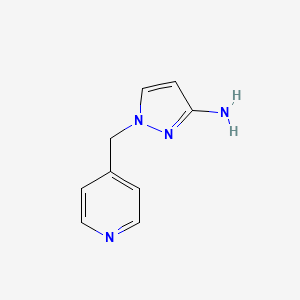

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions . They can be used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

科学研究应用

1. 抗菌和免疫系统协同作用

该化合物以其抗菌特性而闻名,特别是对于弓形虫(Toxoplasma gondii)这种類頂复合体原虫。观察到,尽管该化合物本身具有抗菌特性,但当与宿主的免疫反应,特别是γ干扰素结合时,其效果会得到增强。化学化合物与免疫系统之间的这种协同作用可能在开发针对类似病原体引起的感染的治疗方案中起着关键作用 (Nare et al., 2002)。

2. 糖尿病治疗中的心血管益处

在II型糖尿病治疗的背景下,该化合物的衍生物不仅在其作为抗糖尿病药物的主要作用方面表现出潜力,还在提供心血管益处方面表现出潜力。确定该化合物释放一氧化氮的能力是降低糖尿病患者心血管事件风险的关键因素,标志着它作为更全面的糖尿病管理方法的潜在候选者 (Kaur et al., 2012)。

3. 镇痛和抗炎应用

该化合物的衍生物表现出显著的镇痛和抗炎特性。这一发现可能导致新型疼痛管理和抗炎药物的开发,潜在地提供了对当前治疗方案的替代选择,具有更少的副作用或增加的功效 (Muchowski et al., 1985)。

4. 抗惊厥特性

几项研究突出了1-(1-甲基哌啶-4-基)吡咯烷-2-羧酸衍生物的抗惊厥特性。这些化合物在用于筛选癫痫潜在治疗方法的动物模型中表现出有效性,表明它们有望成为开发新型抗癫痫药物的基础。在管理癫痫发作方面具有更少副作用或在当前药物无效的情况下的能力使其成为一个有前途的研究领域 (Rybka et al., 2014; Kamiński et al., 2015)。

5. 肥胖和代谢紊乱管理

从1-(1-甲基哌啶-4-基)吡咯烷-2-羧酸衍生的化合物在动物模型中显示出在管理肥胖和相关代谢紊乱方面的功效。这包括减少体重并对脂质和葡萄糖水平产生积极影响,表明在肥胖及其相关健康问题的治疗中具有潜在应用 (Dudek et al., 2016)。

作用机制

The mechanism of action of pyrrolidine compounds often involves their interaction with target proteins. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

未来方向

The pyrrolidine ring and its derivatives, including “1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid”, continue to be of great interest in drug discovery . Future research will likely focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKLWZHBFQXNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)

![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)

![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)